![molecular formula C12H22N2O3 B062561 tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate CAS No. 159873-06-0](/img/structure/B62561.png)
tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 159873-06-0. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 4- (2-oxiranylmethyl)-1-piperazinecarboxylate . The compound is in liquid form .
Molecular Structure Analysis
The molecule of “tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .
Physical And Chemical Properties Analysis
The boiling point of “tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate” is calculated to be 306°C and the melting point is calculated to be 48°C .
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
The derived compounds from this compound have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Antibacterial and Antifungal Activities
Both the ester derivative and the hydrazide derivative of N-Boc piperazine were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Charge Transporting Materials
Hydrazones are often mentioned among the most effective charge transporting low-molecular-weight materials used in electrophotography, due to their excellent hole-transporting properties and relatively simple synthesis .
Organic Photoconductors
N-2,3-epoxypropylated N-phenylhydrazones, which are precursors for organic photoconductors, are of potential commercial importance .
Safety and Hazards
Mechanism of Action
Target of Action
It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Given its antibacterial activity , it is plausible that it interferes with bacterial cell wall synthesis or protein production, leading to bacterial cell death.
Biochemical Pathways
Based on its antibacterial activity , it may disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or protein production.
Result of Action
Its antibacterial activity suggests that it may lead to bacterial cell death .
properties
IUPAC Name |
tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRGUPXMFDJOFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573268 | |
Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159873-06-0 | |
Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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